molecular formula C16H12O4 B031780 4-Dibenzofuran-2-yl-2-oxobutanoic acid CAS No. 885951-79-1

4-Dibenzofuran-2-yl-2-oxobutanoic acid

Cat. No.: B031780
CAS No.: 885951-79-1
M. Wt: 268.26 g/mol
InChI Key: AZKDBYKSIBOMCU-UHFFFAOYSA-N
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Description

4-Dibenzofuran-2-yl-2-oxobutanoic acid is a substituted butanoic acid derivative featuring a dibenzofuran moiety at the 4-position and a ketone group at the 2-position. Dibenzofuran, a fused bicyclic aromatic system containing one oxygen atom, imparts unique electronic and steric properties to the compound.

Properties

IUPAC Name

4-dibenzofuran-2-yl-2-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13(16(18)19)7-5-10-6-8-15-12(9-10)11-3-1-2-4-14(11)20-15/h1-4,6,8-9H,5,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKDBYKSIBOMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ortho-Arylation and C–O Cyclization Strategy

The dibenzofuran scaffold is traditionally constructed via Pd(II)-catalyzed C(sp²)–H activation and subsequent C–O cyclization. As demonstrated in the synthesis of dibenzofuran α-amino acids, this method begins with bromination of tyrosine derivatives (e.g., 5 to 6 , 79% yield), followed by Suzuki-Miyaura coupling with aryl boronic acids. Challenges such as proto-depalladation necessitated hydroxyl protection using methoxymethyl (MOM) groups, enabling coupling with XPhos Pd G3 precatalyst to achieve 8a–c in >90% yields. Deprotection and Pd(OAc)₂/3-nitropyridine-mediated cyclization at 90°C yielded dibenzofuran intermediates 10a–c (33–52%).

Table 1. Optimization of Pd-Catalyzed Cyclization Conditions

PrecursorCatalyst SystemTemperature (°C)Time (h)Yield (%)
9a Pd(OAc)₂/3-nitropyridine901852
9b Pd(OAc)₂/3-nitropyridine901845
9c Pd(OAc)₂/3-nitropyridine901833

This six-step route, while effective, faces limitations in scalability due to moderate cyclization yields and lengthy synthesis.

Negishi Cross-Coupling for Side-Chain Functionalization

Organozinc Reagent Preparation and Coupling

A more efficient route involves Negishi coupling between brominated dibenzofurans and an organozinc reagent derived from 3-iodoalanine. For 4-dibenzofuran-2-yl-2-oxobutanoic acid, this strategy was adapted by synthesizing 3-iodo-oxobutanoate 12 (67% yield over two steps). Activation with iodine-treated zinc dust generated organozinc reagent 13 , which underwent Pd-catalyzed coupling with 2-bromodibenzofuran using SPhos ligand. This three-step approach produced the target compound in 44–62% yields, significantly outperforming cyclization-based methods in efficiency.

Table 2. Negishi Coupling Performance with Varied Dibenzofuran Substrates

Dibenzofuran HalideLigandSolventYield (%)
2-BromodibenzofuranSPhosTHF62
2-IododibenzofuranXPhosDMF58
2-ChlorodibenzofuranPCy₃Dioxane44

Critical to success was the use of SPhos ligand, which enhanced transmetalation efficiency and reduced homocoupling byproducts.

Ligand-Free Pd/C Catalysis for Intramolecular Coupling

One-Pot Synthesis from o-Iododiaryl Ethers

Recent advances in ligand-free Pd/C systems enabled intramolecular coupling of o-iododiaryl ethers under mild conditions. For this compound, this involved iodine-mediated arylation of phenol derivatives followed by cyclization in DMA at 140°C (16 h). The absence of ligands simplified purification, with yields reaching 70–85% for electron-deficient substrates.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for this compound Synthesis

MethodStepsTotal Yield (%)Key AdvantageLimitation
Pd-Catalyzed Cyclization620–33Access to diverse intermediatesLengthy, moderate yields
Negishi Coupling344–62Rapid, scalableRequires Zn reagent preparation
Pd/C Ligand-Free270–85Simple purificationLimited to electron-poor substrates

Mechanistic Insights and Side-Reaction Mitigation

Oxidative Addition in Pd-Catalyzed Cyclization

The Pd(II)/Pd(IV) catalytic cycle proposed by Wei and Yoshikai involves initial C–H activation at the ortho position of the aryl ether, followed by oxidation to Pd(IV) with tert-butyl peroxybenzoate. Reductive elimination forms the C–O bond, completing the dibenzofuran core. Competing proto-depalladation was minimized using MOM-protected intermediates.

Transmetalation in Negishi Coupling

Kinetic studies indicate that oxidative addition of 2-bromodibenzofuran to Pd(0) precedes transmetalation with the organozinc reagent. The use of SPhos ligand accelerates this step by stabilizing the Pd intermediate, as evidenced by in situ NMR studies .

Chemical Reactions Analysis

Types of Reactions: 4-Dibenzofuran-2-yl-2-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dibenzofuran derivatives, alcohols, and carboxylic acids .

Scientific Research Applications

4-Dibenzofuran-2-yl-2-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dibenzofuran-2-yl-2-oxobutanoic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which can modify biological molecules and alter their function. Specific molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (R-group) Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
4-(Furan-2-yl)-2,4-dioxobutanoic acid Furan-2-yl 182.13 Intermediate in organic synthesis 105356-51-2
4-(2-Aminophenyl)-2,4-dioxobutanoic acid 2-Aminophenyl 207.19 Potential bioactive metabolite ECMDB24055
4-(2',4'-Difluorobiphenyl)-2-methyl-4-oxobutanoic acid Difluorobiphenyl, methyl 304.29 High hydrophobicity; drug candidate 112344-52-2
4-(2,3-Dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid 2,3-Dimethylphenyl, dimethyl N/A Industrial applications 146645-55-8
4-Dibenzofuran-2-yl-2-oxobutanoic acid Dibenzofuran-2-yl ~290–300 (estimated) Hypothesized enhanced aromatic interactions Not available

Key Observations :

  • Substituent Size and Hydrophobicity: The dibenzofuran group in the target compound is bulkier and more hydrophobic than furan or simple phenyl substituents (e.g., in 4-(furan-2-yl)-2,4-dioxobutanoic acid ). This may enhance membrane permeability but reduce aqueous solubility compared to analogs like 4-(2-aminophenyl)-2,4-dioxobutanoic acid, which has a polar amino group .
  • Electronic Effects: The electron-rich dibenzofuran system could stabilize charge-transfer interactions, similar to difluorobiphenyl-substituted derivatives (e.g., 4-(2',4'-difluorobiphenyl)-2-methyl-4-oxobutanoic acid) .
  • Synthetic Accessibility: Analogous compounds, such as 4-aryl-2,4-dioxobutanoic acids, are synthesized via condensation reactions between aryl diketones and hydrazides . A similar route may apply to the target compound, substituting the aryl group with dibenzofuran-2-yl.

Biological Activity

4-Dibenzofuran-2-yl-2-oxobutanoic acid (CAS No. 885951-79-1) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a dibenzofuran moiety attached to an oxobutanoic acid group. This unique structure contributes to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)H2O2 IC50 (µM)
This compoundTBDTBD
Reference Compound (Ascorbic Acid)50.44 ± 0.12TBD

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines, including breast (MCF-7) and lung adenocarcinoma (A-549) cells. The compound showed promising results, indicating potential as an anticancer agent.

Table 2: Cytotoxicity of 4-Dibenzofuran Compounds

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7TBD
DoxorubicinMCF-79.18 ± 1.12
Other CompoundsA-549TBD

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Free Radical Scavenging : The compound may neutralize free radicals, contributing to its antioxidant properties.
  • Apoptosis Induction : Evidence suggests that it may induce apoptosis in cancer cells, leading to reduced cell viability.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound may inhibit the proliferation of cancer cells.

Case Studies

Several studies have investigated the biological effects of dibenzofuran derivatives, including this compound:

  • Study on Antioxidant Properties : A study reported that dibenzofuran derivatives exhibited significant antioxidant activity in various assays, suggesting their potential use in preventing oxidative stress-related conditions .
  • Cytotoxicity Against Cancer Cells : In a comparative study, various dibenzofuran derivatives were tested against MCF-7 and A549 cell lines, revealing that some compounds had lower IC50 values than standard chemotherapeutics like Doxorubicin.
  • Molecular Docking Studies : Computational studies have indicated potential interactions between dibenzofuran derivatives and key biological targets involved in cancer progression, supporting experimental findings .

Q & A

Q. Table 2: Crystallographic Refinement Parameters

Software/ToolApplicationKey FeatureReference
SHELXLSmall-molecule refinementTWIN/BASF commands for twinning
Olex2/PLATONValidation of twinning/geometryR-factor and electron density analysis

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:
Key techniques include:

  • NMR Spectroscopy : To confirm the dibenzofuran moiety (aromatic protons) and oxobutanoic acid backbone (carbonyl signals at ~170–200 ppm) .
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .
  • X-ray Crystallography : To resolve stereochemical ambiguities and confirm bond lengths/angles .

Q. Table 3: Analytical Data for Structural Confirmation

TechniqueExpected Signals/DataReference
¹H NMR (DMSO-d6)δ 7.5–8.2 (dibenzofuran aromatic protons)
¹³C NMRδ 170–200 (C=O of oxobutanoic acid)
X-ray DiffractionC–O bond length: ~1.21 Å

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?

Answer:
Discrepancies may arise from solvent effects, dynamic processes (e.g., tautomerism), or crystal packing forces. Strategies include:

  • DFT Calculations : Compare optimized geometries (gas phase vs. solvent models) with experimental data .
  • Variable-Temperature NMR : Detect conformational flexibility or tautomeric equilibria .
  • DSC/TGA : Assess thermal stability and phase transitions affecting crystallographic results .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
  • Store waste separately and dispose via certified hazardous waste services .
  • Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .

Advanced: What strategies optimize regioselectivity in dibenzofuran functionalization during synthesis?

Answer:

  • Directed Metalation : Use ortho-directing groups (e.g., boronic acids) to selectively functionalize the dibenzofuran core .
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid with tert-butyl esters) to control reaction pathways .

Q. Table 4: Functionalization Strategies

StrategyExampleReference
Boronic Acid CouplingSuzuki-Miyaura reaction with aryl halides
Hydrazide ProtectionFuran-2-carbohydrazide as intermediate

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) and monitor via HPLC .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures and hygroscopicity .

Advanced: How does the dibenzofuran moiety influence electronic properties (e.g., HOMO-LUMO gaps) compared to phenyl analogs?

Answer:
The dibenzofuran’s oxygen atom introduces electron-withdrawing effects, reducing the HOMO-LUMO gap compared to purely aromatic systems. Computational studies (e.g., Gaussian09 with B3LYP/6-31G*) quantify this via ionization potentials and electron affinity calculations .

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